3-Naphthalen-2-ylmethyl-piperazin-2-one
Description
Significance of Piperazin-2-one (B30754) Core Structures in Contemporary Chemical Research
The piperazine (B1678402) ring and its derivatives are considered "privileged structures" in medicinal chemistry. This is attributed to their ability to interact with multiple biological targets with high affinity. The piperazin-2-one core, a derivative of piperazine, is a six-membered ring containing two nitrogen atoms and a carbonyl group. This structure is a common feature in a variety of pharmacologically active compounds.
The chemistry of piperazine and its derivatives dates back to the early 20th century, with initial applications as an anthelmintic agent. scispace.com Over the decades, the synthetic methodologies to access piperazine derivatives, including piperazin-2-ones, have evolved significantly. Modern synthetic strategies, such as cascade reactions and one-pot syntheses, have made it possible to generate a diverse library of these compounds with high efficiency. thieme.deacs.org These advancements have been instrumental in exploring the vast chemical space of piperazin-2-one derivatives and their potential applications.
Piperazin-2-one derivatives are valuable building blocks in organic synthesis. Their rigid, yet modifiable, structure makes them ideal for creating complex molecules, including peptidomimetics that mimic the structure of peptides. The synthesis of substituted piperazin-2-ones can be achieved through various routes. For instance, the synthesis of 3-phenyl-piperazin-2-one has been reported as an intermediate in the production of 2-phenylpiperazine. scispace.com A plausible synthetic route to 3-Naphthalen-2-ylmethyl-piperazin-2-one could involve the reaction of an ester of a naphthalene-containing amino acid with ethylenediamine (B42938), followed by cyclization.
The Naphthalene (B1677914) Moiety in Organic Chemistry and Compound Design
Naphthalene is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org It is a white, crystalline solid with a characteristic odor. rasayanjournal.co.in In the realm of organic chemistry, naphthalene serves as a versatile starting material for the synthesis of a plethora of compounds with applications ranging from dyes and polymers to pharmaceuticals.
The structure of naphthalene is planar, with a delocalized pi-electron system across the two fused rings. wikipedia.org This aromaticity is responsible for its chemical stability. Unlike benzene, the carbon-carbon bonds in naphthalene are not all of the same length. This structural nuance, along with its ability to engage in π-π stacking interactions, makes it an interesting component in supramolecular chemistry and materials science. Many naphthalene derivatives also exhibit fluorescence, which has led to their use in developing fluorescent probes. oled-intermediates.com
Physicochemical Properties of Naphthalene
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ |
| Molar Mass | 128.17 g/mol |
| Melting Point | 80.26 °C |
| Boiling Point | 218 °C |
Note: Data sourced from Wikipedia and the National Pesticide Information Center. wikipedia.orgorst.edu
The naphthalene scaffold is a key component in a multitude of compounds that have found applications in diverse scientific fields. In medicinal chemistry, numerous drugs incorporate the naphthalene moiety, leveraging its physicochemical properties to achieve desired therapeutic effects. ekb.eg For example, the anti-inflammatory drug Naproxen and the beta-blocker Propranolol are well-known naphthalene-containing pharmaceuticals. ekb.eg The structural modifications of naphthalene have led to compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netrsc.orgrsc.org
Examples of Naphthalene-Containing FDA-Approved Drugs
| Drug Name | Therapeutic Application |
|---|---|
| Naproxen | Anti-inflammatory |
| Propranolol | Antihypertensive |
| Terbinafine | Antifungal |
| Nafcillin | Antibiotic |
Note: This table is not exhaustive and serves to highlight the diverse applications of naphthalene-containing compounds. ekb.eg
Rationale for Dedicated Investigation of this compound
The dedicated investigation of this compound is warranted by the promising combination of two pharmacologically significant scaffolds. The piperazin-2-one core provides a proven platform for biological activity, while the naphthalene moiety offers a lipophilic and aromatic component that can modulate the compound's interaction with biological targets.
The presence of the naphthalene group could confer several advantageous properties to the molecule. For instance, it might facilitate intercalation with DNA or other biological macromolecules, a mechanism of action for some anticancer agents. Furthermore, the lipophilicity of the naphthalene ring could influence the pharmacokinetic profile of the compound, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties.
Given the broad spectrum of biological activities associated with both piperazin-2-one and naphthalene derivatives, this compound emerges as a compelling candidate for screening in various therapeutic areas. A thorough investigation of its synthesis, chemical properties, and biological activity could unveil a novel compound with significant potential in medicinal chemistry.
Unique Structural Features and Synthetic Challenges
The unique structural features of this compound are dominated by the interplay between the piperazin-2-one core and the large, rigid naphthalene substituent. The naphthalene group introduces significant steric bulk, which can influence the conformation of the piperazin-2-one ring. Conformational analysis of substituted piperazines has shown a preference for the axial conformation in many cases, which can be further stabilized by intramolecular interactions. nih.gov The presence of the naphthalene moiety also introduces a large, flat, hydrophobic surface, which can be a key feature in molecular interactions.
The synthesis of 3-substituted piperazin-2-ones, particularly those with bulky side chains, presents several challenges. General synthetic routes often involve the cyclization of appropriately substituted ethylenediamine precursors. However, the introduction of the bulky naphthalen-2-ylmethyl group can lead to steric hindrance, potentially lowering reaction yields and requiring carefully optimized reaction conditions.
General Synthetic Strategies for 3-Substituted Piperazin-2-ones
| Method | Description | Key Considerations |
|---|---|---|
| Cyclization of N-substituted ethylenediamines | Reaction of an N-substituted ethylenediamine with an α-haloacetyl halide or a related reagent to form the piperazin-2-one ring. | Availability of the starting diamine, potential for side reactions. |
| Reductive amination followed by cyclization | A multi-step process involving the formation of an intermediate that is then cyclized to the desired piperazin-2-one. | Control of stereochemistry can be challenging. |
Potential for Advanced Molecular Recognition and Specific Interactions
The naphthalene group in this compound provides significant potential for advanced molecular recognition and specific intermolecular interactions. The extended π-system of the naphthalene ring can participate in π-π stacking interactions with aromatic residues in biological targets such as proteins and nucleic acids. Furthermore, the hydrophobic nature of the naphthalene moiety can drive binding to hydrophobic pockets in receptor sites.
The piperazin-2-one core itself offers sites for hydrogen bonding through its N-H and C=O groups, which are crucial for anchoring the molecule to a target. The combination of the hydrogen-bonding capabilities of the core and the potential for hydrophobic and π-stacking interactions from the naphthalene substituent makes this compound an interesting candidate for the design of molecules with high affinity and selectivity for specific biological targets.
Overview of Current Academic Research Trajectories Pertaining to this compound and Related Structures
While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the broader field of piperazin-2-one derivatives is a vibrant area of investigation. Research in this area is largely driven by the pursuit of new therapeutic agents.
The piperazine scaffold is a well-established pharmacophore, and its derivatives have been explored for a wide range of biological activities, including as anticancer, antiviral, and central nervous system-acting agents. The introduction of various substituents on the piperazine or piperazin-2-one ring is a common strategy to modulate the pharmacological profile of these molecules.
Naphthalene-containing compounds are also known to exhibit a diverse range of biological activities. researchgate.net Therefore, the combination of a piperazin-2-one core with a naphthalene substituent, as seen in this compound, represents a logical direction in the design of new bioactive molecules. It can be hypothesized that research on this and related compounds would likely focus on their potential as kinase inhibitors, receptor antagonists, or other targeted therapies where the unique combination of a hydrogen-bonding scaffold and a large aromatic moiety could lead to potent and selective activity. Molecular modeling studies on related arylpiperazine derivatives have been used to investigate their binding modes with biological targets, a strategy that would be applicable to understanding the potential interactions of this compound. nih.gov
Future research in this area will likely involve the development of efficient and stereoselective synthetic routes to access a variety of 3-arylmethyl-piperazin-2-one derivatives, followed by extensive biological screening to identify novel therapeutic leads.
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(naphthalen-2-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-15-14(16-7-8-17-15)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14,16H,7-8,10H2,(H,17,18) |
InChI Key |
MYLLYGVXNGGEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control for 3 Naphthalen 2 Ylmethyl Piperazin 2 One
Retrosynthetic Analysis of the 3-Naphthalen-2-ylmethyl-piperazin-2-one Framework
Retrosynthetic analysis provides a logical approach to deconstruct the target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, two primary disconnection strategies can be envisioned, focusing on the formation of the heterocyclic ring and the installation of the key C3-substituent.
Strategy A: C-N Bond Disconnection
This approach involves disconnecting the two C-N bonds of the piperazinone ring. A primary disconnection across the N1-C2 and N4-C5 bonds leads back to a C2-functionalized synthon and an ethylenediamine (B42938) derivative. A further disconnection of the amide bond (N1-C2) suggests an intramolecular cyclization of a linear precursor. This precursor would be derived from an appropriately substituted ethylenediamine and a carboxylic acid derivative bearing the naphthalen-2-ylmethyl moiety, such as 3-(naphthalen-2-yl)propanoic acid or its activated form.
Strategy B: C3-C Side Chain Disconnection
Alternatively, the bond between the C3 carbon of the piperazinone ring and the naphthalen-2-ylmethyl group can be disconnected. This strategy leads to a piperazin-2-one (B30754) scaffold (or a precursor) and a naphthalen-2-ylmethyl halide or triflate. This approach is particularly suitable for late-stage functionalization and allows for the synthesis of various C3-substituted analogs from a common intermediate. The key step would be the stereocontrolled alkylation of a piperazin-2-one enolate or its equivalent.
These retrosynthetic pathways highlight the key starting materials required, which typically include ethylenediamine derivatives, α-amino acids, or α-halo esters, along with a source for the naphthalen-2-ylmethyl group.
Established Synthetic Routes to Piperazin-2-one Systems Relevant to this compound
The synthesis of the piperazin-2-one core is well-documented, with numerous methods applicable to the preparation of 3-substituted derivatives. researchgate.net These routes can be broadly categorized by the strategy used for ring formation and the point at which the C3-substituent is introduced.
The construction of the six-membered piperazin-2-one ring is the cornerstone of the synthesis. Several reliable cyclization methods have been developed. A common and direct approach involves the reaction of 1,2-diamines with α-halo esters, which undergoes an initial N-alkylation followed by an intramolecular aminolysis to form the cyclic amide. researchgate.net
Other notable strategies include:
Reductive Cyclization: This method can involve the cyclization of linear diamine precursors. nih.gov For instance, a conceptually different strategy involves the conversion of a primary amine into a bis(oximinoalkyl)amine, followed by a catalytic reductive cyclization of the dioxime unit to yield the piperazine (B1678402) ring. nih.govresearchgate.net
Wacker-type Aerobic Oxidative Cyclization: Palladium catalysts can be used to achieve the cyclization of appropriate alkene-containing amine precursors to form various nitrogen heterocycles, including piperazinones. organic-chemistry.org
Palladium-Catalyzed Cyclization: Highly substituted piperazines can be synthesized by coupling a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org
Cascade Reactions: A one-pot, metal-promoted cascade transformation using a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields, forming three new bonds in the process. thieme-connect.com
| Strategy | Key Reactants | General Description | Reference |
|---|---|---|---|
| Nucleophilic Substitution/Cyclization | 1,2-Diamine, α-Halo Ester | Sequential intermolecular N-alkylation followed by intramolecular cyclization (aminolysis). | researchgate.net |
| Reductive Cyclization of Dioximes | Primary Amine, Nitrosoalkenes | Double Michael addition to form a bis(oximinoalkyl)amine, followed by catalytic reductive cyclization. | nih.govresearchgate.net |
| Wacker-type Oxidative Cyclization | Unsaturated Amino-Amide | Palladium-catalyzed aerobic cyclization of an alkene-containing precursor. | organic-chemistry.org |
| Cascade Double Nucleophilic Substitution | Chloro Allenylamide, Primary Amine, Aryl Iodide | A one-pot, metal-promoted process that forms three new bonds to construct the ring. | thieme-connect.com |
The naphthalen-2-ylmethyl group can be incorporated at different stages of the synthesis.
From a Chiral Precursor: One of the most efficient methods, particularly for asymmetric synthesis, is to start from an amino acid that already contains the desired side chain. In this case, 3-(naphthalen-2-yl)alanine would be an ideal starting material. This amino acid can be converted into a chiral 1,2-diamine, which is then used in a cyclization reaction to form the piperazinone ring, directly installing the naphthalen-2-ylmethyl group at the C3 position with a defined stereochemistry. nih.govnih.gov
Alkylation of a Piperazin-2-one Scaffold: This approach involves the generation of an enolate from a pre-formed piperazin-2-one, followed by alkylation with a naphthalen-2-ylmethyl electrophile (e.g., 2-(bromomethyl)naphthalene). This method's success is highly dependent on controlling the regioselectivity and, in the case of asymmetric synthesis, the stereoselectivity of the alkylation step.
Asymmetric Synthesis of Enantiopure this compound
Given that many pharmaceuticals are single enantiomers, the development of asymmetric syntheses for chiral piperazin-2-ones is of paramount importance. rsc.orgmdpi.com Two main strategies dominate this field: the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com
In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, could be attached to the piperazinone scaffold, typically at one of the nitrogen atoms. wikipedia.orgnih.gov This auxiliary would then sterically hinder one face of the molecule, directing an incoming electrophile (e.g., 2-(bromomethyl)naphthalene) to the opposite face of the enolate, thereby establishing the stereocenter at the C3 position with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target molecule. While effective, this method requires additional steps for attaching and removing the auxiliary. nih.gov Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated high efficiency in various asymmetric transformations. scielo.org.mx
Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. Several catalytic systems have been successfully applied to the synthesis of chiral 3-substituted piperazin-2-ones. acs.org
Asymmetric Hydrogenation: Iridium or Palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one precursors (e.g., pyrazin-2-ols or dihydropyrazinones) is a powerful strategy. dicp.ac.cnnih.govacs.org For instance, the hydrogenation of a 3-(naphthalen-2-ylmethylene)piperazin-2-one precursor using a chiral catalyst could directly yield the desired product with high enantiomeric excess (ee). A 2-naphthyl substituted substrate has been shown to undergo reduction smoothly, delivering the product in 95% yield and 88% ee using a specific palladium-based catalytic system. dicp.ac.cn
Palladium-Catalyzed Asymmetric Allylic Alkylation: Stoltz and co-workers developed a palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones to synthesize highly enantioenriched tertiary piperazin-2-ones. rsc.orgnih.gov This methodology could be adapted for the synthesis of secondary piperazinones.
One-Pot Catalytic Sequences: A highly innovative one-pot approach combines a Knoevenagel reaction, an asymmetric epoxidation catalyzed by a quinine-derived urea, and a domino ring-opening cyclization (DROC) with an ethylenediamine derivative. nih.govacs.org This method allows for the synthesis of 3-aryl-substituted piperazin-2-ones from simple aldehydes in good yields and with excellent enantioselectivities (up to 99% ee). acs.org Naphthylaldehyde is a suitable substrate for this reaction, leading to the corresponding NH-free heterocycle in good yield and excellent enantioselectivity. acs.org
Tandem Hydroamination/Asymmetric Transfer Hydrogenation: A one-pot reaction combining titanium-catalyzed hydroamination of an aminoalkyne with a ruthenium-catalyzed asymmetric transfer hydrogenation can produce enantioenriched piperazines with good ee values (>81%). organic-chemistry.org
| Method | Catalyst System | Substrate Type | Key Features | Reported ee | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Pd-Diamine Complex | Pyrazin-2-ols | Dynamic kinetic resolution process; applicable to naphthyl substrates. | up to 90% (for phenyl), 88% (for naphthyl) | dicp.ac.cn |
| Asymmetric Allylic Alkylation | Chiral Pd-PHOX Complex | Allyl enol carbonates of piperazin-2-ones | Forms α-tertiary piperazin-2-ones via decarboxylation. | High | rsc.orgnih.gov |
| One-Pot Knoevenagel/Epoxidation/DROC | Quinine-derived Urea | Aldehydes (incl. Naphthylaldehyde), (Phenylsulfonyl)acetonitrile | Three-step sequence, two steps catalyzed by the same chiral catalyst. | up to 99% | nih.govacs.org |
| Tandem Hydroamination/ATH | Ti-catalyst and Ru-(S,S)-Ts-DPEN | Aminoalkynes | One-pot tandem reaction forming cyclic imine followed by asymmetric reduction. | >81% | organic-chemistry.org |
Enzymatic Approaches for Chiral Resolution or Asymmetric Synthesis
Enzymatic methods have become invaluable in the synthesis of enantiomerically pure pharmaceuticals due to their high selectivity and mild reaction conditions. mdpi.com For a chiral compound like this compound, enzymatic approaches can be employed for either the resolution of a racemic mixture or for direct asymmetric synthesis.
Enzymatic Kinetic Resolution:
Kinetic resolution relies on the differential rate of reaction of a biocatalyst with the two enantiomers of a racemic mixture. Lipases are a common class of enzymes used for this purpose. For instance, Candida antarctica lipase (B570770) A (CAL-A) has demonstrated high enantioselectivity in the N-acylation of piperazine-2-carboxylic acid esters. arkat-usa.orgresearchgate.net A similar strategy could be envisioned for a racemic mixture of this compound.
In a hypothetical kinetic resolution, the enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of acyl donor and solvent is critical for achieving high enantioselectivity. arkat-usa.org
Table 1: Hypothetical Enzymatic Kinetic Resolution of (±)-3-Naphthalen-2-ylmethyl-piperazin-2-one
| Enzyme | Acyl Donor | Solvent | Reactive Enantiomer | Unreacted Enantiomer |
| Lipase | Vinyl butanoate | Acetonitrile (B52724) | (S)-enantiomer | (R)-enantiomer |
This table is illustrative and based on resolutions of similar piperazine structures.
Asymmetric Synthesis:
While resolution separates enantiomers from a racemic mixture, asymmetric synthesis aims to create a single enantiomer directly. While specific enzymatic asymmetric syntheses for 3-substituted piperazin-2-ones are not extensively documented in the provided results, the broader field of biocatalysis offers potential routes. For example, engineered enzymes could be developed to catalyze the key bond-forming reactions in a stereoselective manner, starting from achiral precursors.
Modern and Sustainable Synthetic Approaches for this compound
Recent advances in synthetic chemistry focus on improving efficiency, reducing environmental impact, and enabling scalability. These modern approaches are highly relevant to the synthesis of complex molecules like this compound.
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov For the synthesis of this compound, key steps such as the formation of the piperazinone ring or the introduction of the naphthalen-2-ylmethyl side chain could be expedited using microwave heating.
For example, the condensation reaction between a suitable diamine and a carboxylic acid derivative to form the piperazin-2-one ring is a plausible step that could be enhanced by microwave irradiation.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocycle
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours | Moderate | nih.gov |
| Microwave Irradiation | 2-12 minutes | High to Quantitative | nih.gov |
This data is based on the synthesis of 3,5-arylated 2-pyrazolines and illustrates the potential benefits of microwave assistance.
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, several green chemistry strategies can be applied:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. mdpi.com
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption.
By integrating these principles, the synthesis of piperazin-2-ones can be made more sustainable and environmentally friendly.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. europa.eugalchimia.com The synthesis of piperazine derivatives has been successfully adapted to flow chemistry conditions. researchgate.net
For the production of this compound, a flow chemistry setup could involve pumping the starting materials through a heated reactor coil, potentially packed with a solid-supported catalyst, to facilitate the desired transformation. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality. The inherent safety of handling smaller reaction volumes at any given time makes flow chemistry particularly suitable for exothermic reactions. europa.eu
Table 3: Potential Advantages of Flow Chemistry in the Synthesis of this compound
| Feature | Benefit |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. |
| Scalability | Production can be scaled up by running the system for longer durations. |
| Reproducibility | Precise control over reaction parameters ensures consistent product outcomes. |
| Integration | Synthesis, work-up, and purification steps can be integrated into a single continuous process. |
Advanced Structural Characterization and Spectroscopic Elucidation of 3 Naphthalen 2 Ylmethyl Piperazin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the atomic connectivity and spatial arrangement.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information regarding the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts for 3-Naphthalen-2-ylmethyl-piperazin-2-one are predicted based on the distinct electronic environments of the naphthalene (B1677914), piperazinone, and methylene (B1212753) linker protons and carbons.
The ¹H NMR spectrum is anticipated to show signals corresponding to the seven aromatic protons of the naphthalene ring, the protons of the methylene bridge, and the protons of the piperazinone ring, including the two NH protons. The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom, with the carbonyl carbon of the piperazinone ring appearing significantly downfield.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthyl-H | 7.40 - 7.90 | m (multiplet) |
| -CH₂- (Naphthyl) | ~3.20 | m (multiplet) |
| Piperazinone-H (at C3) | ~3.50 | m (multiplet) |
| Piperazinone-H (at C5, C6) | 2.80 - 3.10 | m (multiplet) |
| NH (Piperazinone) | ~7.80, ~6.50 | s (singlet, broad) |
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Piperazinone) | ~168.0 |
| Naphthyl-C (quaternary) | 131.0 - 134.0 |
| Naphthyl-CH | 125.0 - 129.0 |
| Piperazinone-C3 | ~58.0 |
| -CH₂- (Naphthyl) | ~38.0 |
| Piperazinone-C5, C6 | ~45.0, ~48.0 |
While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for assembling the molecular fragments. sdsu.edumdpi.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com For this compound, COSY would establish the connectivity within the piperazinone ring protons and the coupling between the C3 proton and the adjacent methylene bridge protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This technique allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. slideshare.net NOESY is instrumental in determining the preferred conformation and stereochemistry of the molecule, revealing the spatial proximity of the naphthalene ring to specific protons on the piperazinone ring.
Expected Key 2D NMR Correlations
| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Structural Information Confirmed |
|---|---|---|---|
| COSY | H at C3 | -CH₂- protons | Linkage between piperazinone ring and methylene bridge |
| HSQC | All ¹H | Directly attached ¹³C | Direct C-H attachments |
| HMBC | -CH₂- protons | Naphthyl-C, Piperazinone-C3 | Connectivity of Naphthyl-CH₂-Piperazinone fragments |
| HMBC | Piperazinone NH | C=O, Piperazinone-C3, C5 | Piperazinone ring structure |
| NOESY | -CH₂- protons | Naphthyl aromatic protons | Conformational arrangement of the side chain |
While solution-state NMR characterizes the molecule in its dissolved state, solid-state NMR (ssNMR) provides insight into its structure in the crystalline form. For piperazine (B1678402) derivatives, which can exhibit conformational polymorphism, ssNMR is particularly valuable. nih.govnih.gov Different crystalline forms (polymorphs) can be distinguished by variations in their ¹³C chemical shifts and relaxation times, which are sensitive to the local molecular environment and intermolecular packing forces. This technique can confirm whether a single crystalline form exists or if multiple polymorphs are present.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural components of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound, HRMS would be used to confirm its elemental composition.
Molecular Formula: C₁₅H₁₆N₂O
Calculated Exact Mass: 252.1263 g/mol
Expected HRMS Result ([M+H]⁺): 253.1335 m/z
Confirmation of this exact mass provides unequivocal evidence for the molecular formula, distinguishing it from other potential isobaric compounds.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented, and the resulting fragment ions are analyzed. This process provides detailed information about the molecule's connectivity and substructures. mdpi.com The fragmentation pattern is a unique fingerprint of the molecule.
For this compound, key fragmentation pathways would likely involve:
Loss of the Naphthalene-Methylene Group: Cleavage of the C-C bond between the methylene group and the piperazinone ring, leading to a prominent fragment corresponding to the naphthalen-2-ylmethyl cation (C₁₁H₉⁺, m/z 141.07).
Fragmentation of the Piperazinone Ring: The piperazinone ring can undergo characteristic cleavages, such as the loss of CO or parts of the ethylenediamine (B42938) bridge. researchgate.netlibretexts.org
Formation of the Naphthyl Tropylium Ion: Rearrangement and fragmentation can lead to the stable tropylium-like ion from the naphthalene moiety.
Predicted Major Fragments in MS/MS Analysis
| Predicted m/z | Possible Fragment Structure | Proposed Fragmentation Pathway |
|---|---|---|
| 253.13 | [C₁₅H₁₆N₂O + H]⁺ | Parent Ion (Protonated Molecule) |
| 141.07 | [C₁₁H₉]⁺ | Cleavage of the C3-CH₂ bond |
| 112.08 | [C₅H₁₀N₂O + H]⁺ | Cleavage of the C3-CH₂ bond with charge retention on piperazinone |
| 115.05 | [C₉H₇]⁺ | Fragment from the naphthalene ring |
The combination of these advanced spectroscopic techniques provides a comprehensive and definitive structural elucidation of this compound, confirming its atomic connectivity, molecular formula, and key structural features.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the probing of molecular structure. The spectra of this compound are characterized by distinct bands corresponding to the vibrations of its two primary structural units: the piperazin-2-one (B30754) ring and the naphthalene moiety.
Characteristic Absorption Bands of Piperazin-2-one and Naphthalene Moieties
The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts. The piperazin-2-one ring, a cyclic amide, exhibits vibrations typical for secondary amides and saturated heterocyclic systems. The naphthalene group shows the well-known absorption bands of a polycyclic aromatic hydrocarbon.
Key vibrational modes for the piperazin-2-one moiety include:
N-H Stretching: The secondary amine and amide N-H groups typically show stretching vibrations in the region of 3200-3400 cm⁻¹. The exact position and broadness of this band are sensitive to hydrogen bonding.
C=O Stretching (Amide I): A strong and sharp absorption band, characteristic of the carbonyl group in the amide, is expected around 1650-1680 cm⁻¹. This is one of the most prominent peaks in the IR spectrum.
N-H Bending (Amide II): This mode, which involves coupling between N-H bending and C-N stretching, typically appears in the 1540-1580 cm⁻¹ range.
CH₂ Group Vibrations: The methylene groups in the piperazine ring give rise to symmetric and asymmetric stretching vibrations between 2850 and 2960 cm⁻¹, as well as scissoring (bending) vibrations near 1465 cm⁻¹. ultraphysicalsciences.org
The naphthalene moiety contributes the following characteristic bands:
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range. researchgate.net
Aromatic C=C Ring Stretching: Multiple bands of variable intensity are observed between 1400 cm⁻¹ and 1620 cm⁻¹ corresponding to the stretching of the carbon-carbon bonds within the aromatic rings. researchgate.net
C-H Bending: In-plane C-H bending vibrations are found in the 1000-1300 cm⁻¹ region, while the strong out-of-plane C-H bending vibrations appear between 700 and 900 cm⁻¹. researchgate.net The precise position of the out-of-plane bands is highly characteristic of the substitution pattern on the aromatic ring.
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Moiety | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Piperazin-2-one | 3200 - 3400 | Medium, often broad |
| Aromatic C-H Stretch | Naphthalene | 3050 - 3100 | Medium to weak |
| Asymmetric/Symmetric CH₂ Stretch | Piperazin-2-one | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | Piperazin-2-one | 1650 - 1680 | Strong |
| Aromatic C=C Ring Stretch | Naphthalene | 1400 - 1620 | Variable |
| N-H Bend (Amide II) | Piperazin-2-one | 1540 - 1580 | Medium |
| CH₂ Scissoring | Piperazin-2-one | ~1465 | Medium |
| Aromatic C-H Out-of-Plane Bend | Naphthalene | 700 - 900 | Strong |
Conformational Insights from Vibrational Spectra
Beyond functional group identification, vibrational spectra can offer subtle clues about the molecule's conformation. The frequency of the N-H and C=O stretching bands is particularly sensitive to the presence and strength of intermolecular hydrogen bonding. In a solid-state spectrum, a shift of the N-H stretching band to a lower frequency, accompanied by band broadening, is a strong indicator of its participation in hydrogen bonding. Similarly, the Amide I band may shift depending on the hydrogen-bonding environment of the carbonyl oxygen.
X-ray Crystallography for Absolute Structure and Conformational Analysis
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would reveal the exact solid-state structure. Based on analyses of similar organic molecules, it is anticipated that the piperazin-2-one ring would adopt a non-planar conformation, most likely a chair or twisted-chair form, to alleviate internal ring strain. The bulky naphthalen-2-ylmethyl substituent would be expected to occupy a sterically favorable equatorial or pseudo-equatorial position on the heterocyclic ring.
While the specific crystallographic data for this exact compound is not publicly available, a representative set of expected parameters for a molecule of this type is presented below for illustrative purposes. Organic molecules of this nature commonly crystallize in monoclinic systems.
| Crystal Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 9 Å, c ≈ 15 Å, β ≈ 95° |
| Molecules per Unit Cell (Z) | 4 |
| Key Conformation | Piperazin-2-one ring in a chair conformation |
| Substituent Position | Naphthalen-2-ylmethyl group in an equatorial position |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing is dictated by a network of non-covalent intermolecular interactions that collectively stabilize the crystal lattice. For this compound, several key interactions are expected to play a dominant role.
Hydrogen Bonding: The most significant directional interaction is anticipated to be hydrogen bonding between the amide groups of adjacent molecules. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically results in the formation of infinite chains or cyclic dimers, creating a robust supramolecular architecture.
π-π Stacking: The large, electron-rich naphthalene rings are prone to engage in π-π stacking interactions. rsc.org These interactions involve the face-to-face stacking of aromatic rings from neighboring molecules, commonly in a parallel-displaced arrangement to minimize electrostatic repulsion. This type of interaction is crucial for the efficient packing of aromatic compounds.
The following table details the expected intermolecular interactions and their typical geometric parameters.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance |
| Hydrogen Bonding | N-H (Amide) | C=O (Amide) | N···O distance: 2.8 - 3.1 Å |
| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Centroid-to-centroid distance: 3.5 - 4.0 Å |
| C-H···π Interaction | C-H (Aliphatic/Aromatic) | Naphthalene Ring Face | H···π centroid distance: ~2.5 - 2.9 Å |
Chemical Reactivity and Derivatization Strategies of 3 Naphthalen 2 Ylmethyl Piperazin 2 One
Functionalization at the Piperazin-2-one (B30754) Ring
The piperazin-2-one ring offers several avenues for functionalization, including reactions at the nitrogen atoms, the carbonyl group, and the adjacent carbon atoms.
The piperazin-2-one core of the title compound has two nitrogen atoms: an amide nitrogen (N1) and a secondary amine nitrogen (N4). The N4 nitrogen is significantly more nucleophilic than the N1 amide nitrogen and is the primary site for alkylation and acylation reactions.
N-Alkylation can be achieved by treating the compound with various alkylating agents. Standard conditions often involve the use of alkyl halides (such as alkyl iodides or bromides) in the presence of a base to neutralize the resulting hydrohalic acid. nih.govresearchgate.netambeed.comresearchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides another effective method for introducing alkyl groups. nih.gov
N-Acylation introduces an acyl group onto the N4 nitrogen, forming a stable amide linkage. This is typically accomplished by reacting the piperazin-2-one with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. ambeed.com
These reactions are generally high-yielding and allow for the introduction of a wide array of substituents at the N4 position, significantly altering the properties of the parent molecule.
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Piperazine (B1678402) Scaffolds
| Reaction Type | Reagents | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃, DIPEA | Acetonitrile (B52724), THF, Acetone | Reflux, Overnight | researchgate.netresearchgate.net |
| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | None (reductant acts) | DCE, CH₂Cl₂ | NaBH(OAc)₃, Room Temp | nih.gov |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | CH₂Cl₂, THF | 0 °C to Room Temp | ambeed.com |
The amide carbonyl group within the piperazin-2-one ring can undergo reduction. Cyclic amides, or lactams, can be reduced to the corresponding cyclic amines using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. jove.commasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (CH₂), thus transforming the 3-Naphthalen-2-ylmethyl-piperazin-2-one into the corresponding 2-(naphthalen-2-ylmethyl)piperazine. This reaction requires anhydrous conditions and is typically performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), often with heating. chemicalforums.com
The molecule possesses a chiral center at the C3 position and a methylene group at C5, both adjacent to the ring nitrogens. Modifying these positions, particularly in a stereoselective manner, is a significant challenge but offers a route to complex analogs. nih.gov Methodologies developed for the α-functionalization of piperazines and piperazinones can be applied here. mdpi.com
One approach involves the deprotonation of the α-carbon to the N4 nitrogen (the C5 position) using a strong base like an organolithium reagent, followed by trapping the resulting anion with an electrophile. mdpi.com For modifications at the C3 position, strategies often rely on the asymmetric synthesis of the piperazin-2-one ring itself, which allows for the introduction of various substituents at this position with high stereocontrol. acs.orgresearchgate.net For instance, cascade reactions involving asymmetric epoxidation followed by a domino ring-opening cyclization with a diamine can yield highly enantioenriched 3-substituted piperazin-2-ones. acs.orgresearchgate.net
Modifications of the Naphthalene (B1677914) Moiety
The naphthalene ring is an aromatic system that can be functionalized through various substitution reactions.
Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution (SEAr), and substitution can occur at either the alpha (1, 4, 5, 8) or beta (2, 3, 6, 7) positions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org For 2-substituted naphthalenes, the position of further substitution is directed by the existing group and the reaction conditions. The 2-methylnaphthalene (B46627) system is a good model for the title compound, as the methylene bridge insulates the naphthalene ring from strong electronic effects of the piperazinone moiety. Electrophilic bromination of 2-methylnaphthalene with Br₂ and a Lewis acid catalyst like FeBr₃ primarily yields the 1-bromo-2-methylnaphthalene (B105000) isomer. docbrown.infochegg.commdpi.com This preference is explained by the greater stability of the arenium ion intermediate formed during attack at the C1 position. chegg.com Other SEAr reactions like nitration and Friedel-Crafts acylation are also expected to show a preference for substitution at positions alpha to the existing substituent (i.e., the 1 or 3 positions). libretexts.orgyoutube.com
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-(Alkyl)naphthalene Moiety
| Reaction | Reagents | Major Product Position(s) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 1-bromo | chegg.com |
| Nitration | HNO₃, H₂SO₄ | 1-nitro | youtube.com |
| Sulfonation (Kinetic) | conc. H₂SO₄, low temp. | 1-sulfonic acid | libretexts.orgyoutube.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-acyl or 8-acyl | libretexts.org |
Modern synthetic chemistry offers powerful tools for aromatic functionalization through palladium-catalyzed cross-coupling reactions. wikipedia.orgthieme-connect.com To utilize these methods, a handle, typically a halide or triflate, must first be installed on the naphthalene ring, often via electrophilic halogenation as described above.
Once a bromo-substituted derivative (e.g., 3-(1-bromo-naphthalen-2-ylmethyl)-piperazin-2-one) is prepared, it can serve as a substrate for various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the bromonaphthalene with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.govresearchgate.netresearchgate.netwikipedia.orglibretexts.org This is a versatile method for introducing aryl, heteroaryl, or vinyl groups.
Heck Reaction: The Heck reaction forms a C-C bond by coupling the bromonaphthalene with an alkene, catalyzed by a palladium complex. researchgate.netacs.orgacs.orgrsc.org
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, coupling the bromonaphthalene with a primary or secondary amine. acs.org
These reactions provide access to a vast array of derivatives that would be difficult to synthesize through classical methods. nih.gov
Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C(aryl)-C(sp², sp³, sp) | Pd(PPh₃)₄ / Na₂CO₃ | wikipedia.orglibretexts.org |
| Heck | Alkene (e.g., R-CH=CH₂) | C(aryl)-C(sp²) | Pd(OAc)₂ / Et₃N | researchgate.netrsc.org |
| Buchwald-Hartwig | Amine (R₂NH) | C(aryl)-N | Pd₂(dba)₃, Ligand / NaOtBu | acs.org |
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of this compound involves a variety of chemical strategies aimed at modifying the core structure to enhance its therapeutic potential. These strategies range from the rational design of specific molecules to the generation of large libraries of compounds for high-throughput screening.
Rational Design of Derivatives for Targeted Molecular Interactions
The rational design of derivatives of this compound is a key strategy for developing compounds with improved affinity and selectivity for their biological targets. This approach relies on a deep understanding of the molecular interactions between the ligand and its target, often guided by computational modeling and structural biology techniques. The design process for novel piperazinone derivatives may involve bioisosteric replacement of the imidazole (B134444) ring of known inhibitors and rearrangement of chemical groups to optimize interactions with the target's binding site. nih.gov
One common approach is to use molecular hybridization, which combines the pharmacophoric features of different bioactive molecules to create a new hybrid with enhanced activity. For instance, the piperazine moiety is a well-established pharmacophore in many centrally active drugs, and its combination with other privileged structures, such as benzofurans, has been explored to design novel inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov In the context of this compound, rational design could involve modifying the naphthalene ring to explore interactions with hydrophobic pockets in the target protein, or altering the piperazinone core to optimize hydrogen bonding and other polar interactions.
Molecular docking simulations are a powerful tool in the rational design process, allowing researchers to predict the binding mode and affinity of designed compounds. These in silico studies can help to prioritize synthetic targets and guide the design of more potent and selective inhibitors. nih.gov For example, in the design of novel anticancer agents, molecular docking can be used to predict the interactions of piperazine derivatives with the DNA-topoisomerase II complex. mdpi.com
Structure-Activity Relationship (SAR) Studies via Systematic Derivatization
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of the this compound scaffold and evaluating the resulting analogs, researchers can identify key structural features that are essential for activity.
A study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, which share the N-naphthalen-2-yl moiety with the compound of interest, provides valuable insights into the SAR of the naphthalene group. This study revealed that replacing the naphthalene moiety with a benzene ring abolished the inhibitory effects on equilibrative nucleoside transporters (ENTs). frontiersin.orgpolyu.edu.hk This finding underscores the critical role of the larger aromatic system of the naphthalene ring for biological activity. Further modifications to the benzene ring, such as the addition of a methyl, ethyl, or oxymethyl group, could partially restore activity, suggesting that both steric bulk and electronic properties of the aromatic system are important for molecular recognition. frontiersin.orgpolyu.edu.hk
The piperazine ring itself is also a key determinant of activity. In a series of prazosin-related compounds, replacement of the piperazine ring with other cyclic diamines led to a significant loss of potency and selectivity, highlighting the importance of the specific geometry and physicochemical properties of the piperazine core. polyu.edu.hk
Systematic derivatization of the this compound scaffold could involve modifications at several key positions:
The Naphthalene Ring: Substitution at various positions on the naphthalene ring with different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) can be explored to probe the electronic and steric requirements of the binding pocket.
The Piperazinone Core: Modifications to the piperazinone ring, such as substitution at the nitrogen atoms or the carbon backbone, can influence the compound's conformation and its ability to form hydrogen bonds with the target.
The Methylene Linker: The length and flexibility of the methylene linker between the naphthalene ring and the piperazinone core can be varied to optimize the spatial orientation of the two moieties.
The following table summarizes the key findings from SAR studies on related compounds and suggests potential derivatization strategies for this compound.
| Structural Moiety | Modification | Observed Effect on Activity (in related compounds) | Potential for Derivatization of this compound |
|---|---|---|---|
| Naphthalene Ring | Replacement with Benzene | Abolished activity frontiersin.orgpolyu.edu.hk | Highlights the importance of the extended aromatic system for activity. |
| Naphthalene Ring | Substitution | Modulates activity and selectivity frontiersin.orgpolyu.edu.hk | Systematic substitution can be used to fine-tune activity and explore the binding pocket. |
| Piperazine Core | Replacement with other cyclic diamines | Reduced potency and selectivity polyu.edu.hk | Confirms the privileged nature of the piperazine scaffold. |
| Piperazine Core | Substitution on Nitrogen atoms | Influences pharmacokinetic properties and target interactions nih.gov5z.com | A key site for introducing diversity and modulating activity. |
Combinatorial Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large and diverse libraries of compounds, which can be screened for biological activity to identify new drug leads. The piperazine scaffold is well-suited for combinatorial approaches due to the presence of multiple points for diversification.
Several strategies have been developed for the combinatorial synthesis of piperazine derivatives. One approach involves the use of solid-phase synthesis, where the piperazine core is attached to a solid support and then elaborated through a series of chemical reactions. This method allows for the efficient synthesis and purification of large numbers of compounds. For example, a library of 15,000 discrete piperazine-2-carboxamide (B1304950) derivatives was generated using a directed sorting method on a solid support. 5z.com
Solution-phase combinatorial synthesis is another valuable technique for generating piperazine libraries. This approach offers greater flexibility in terms of reaction conditions and can be more readily scaled up than solid-phase methods. A novel method for the soluble, polymer-supported synthesis of piperazine libraries has been reported, which allows for the isolation of disubstituted piperazine derivatives in high yields and purity. nih.gov
A cascade, metal-promoted transformation has also been developed for the synthesis of piperizinones, which introduces two points of diversity and is well-suited for combinatorial synthesis. researchgate.net This one-pot process allows for the formation of three bonds in a single step, providing a highly efficient route to a wide range of piperazinone derivatives.
The generation of a combinatorial library of this compound derivatives could be achieved by reacting a common piperazin-2-one precursor with a variety of substituted naphthalen-2-ylmethyl halides. Alternatively, a library could be constructed by starting with a diverse set of 3-substituted piperazin-2-ones and then introducing the naphthalen-2-ylmethyl group.
The following table outlines a potential combinatorial strategy for the synthesis of a library of this compound derivatives.
| Building Block 1 (Piperazin-2-one Core) | Building Block 2 (Naphthalene Moiety) | Reaction Type | Potential Library Size |
|---|---|---|---|
| Piperazin-2-one | Substituted Naphthalen-2-ylmethyl halides (R1, R2, R3...) | N-alkylation | Dependent on the number of available substituted naphthalenes |
| Substituted Piperazin-2-ones (R4, R5, R6...) | Naphthalen-2-ylmethyl halide | N-alkylation | Dependent on the number of available substituted piperazin-2-ones |
| Ethylenediamine (B42938) derivatives | Naphthalen-2-yl-acetic acid derivatives | Cyclization | High, with diversity at multiple positions |
Computational and Theoretical Investigations of 3 Naphthalen 2 Ylmethyl Piperazin 2 One
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule moves, flexes, and changes its conformation in a simulated environment. arxiv.org
The conformation and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between 3-Naphthalen-2-ylmethyl-piperazin-2-one and surrounding solvent molecules (e.g., water). These simulations would reveal how solvent interactions, such as hydrogen bonding with the piperazinone's C=O and N-H groups, stabilize certain conformations over others. In a polar solvent like water, the molecule might adopt conformations that expose its polar groups to the solvent, while in a nonpolar environment, it might fold to minimize these exposures.
MD simulations track the trajectory of each atom over time, revealing the molecule's flexibility and conformational landscape. mdpi.comarxiv.org For this compound, these simulations would illustrate:
Flexibility of Functional Groups: The simulation would show the rotation of the naphthalene (B1677914) moiety relative to the piperazinone core.
Ring Pliability: The dynamic puckering and conformational changes of the six-membered piperazinone ring could be observed.
Conformational Transitions: The simulation could capture transitions between different low-energy conformers, providing a map of the molecule's accessible shapes and the energy barriers between them.
Analysis of the MD trajectory, using metrics like Root-Mean-Square Deviation (RMSD), can quantify the stability of the molecule's structure over the simulation time.
Illustrative Data from MD Simulation Analysis: This table shows the kind of data derived from an MD simulation to describe the flexibility of different molecular regions. Values are illustrative.
| Molecular Region | Root-Mean-Square Fluctuation (RMSF) (Å) | Interpretation |
|---|---|---|
| Naphthalene Ring | 0.8 | Relatively rigid core structure. |
| Piperazinone Ring | 1.2 | Moderate flexibility and ring puckering. |
| Methylene (B1212753) Bridge | 1.5 | Higher flexibility, acts as a flexible linker. |
Following a comprehensive search for scientific literature and data, it has been determined that there is no specific published information available for the chemical compound “this compound” that corresponds to the requested article outline.
Computational and theoretical investigations, including molecular docking studies, pharmacophore modeling, and prediction of spectroscopic parameters (NMR, IR, UV-Vis), appear not to have been conducted or published for this specific molecule. As per the instructions to strictly adhere to the provided outline and focus solely on the specified compound, the requested article cannot be generated at this time due to the absence of the necessary research findings.
Biological and Mechanistic Investigations of 3 Naphthalen 2 Ylmethyl Piperazin 2 One Strictly in Vitro and Cellular Studies
Enzyme Inhibition Studies
There is no publicly available information detailing the inhibitory effects of 3-Naphthalen-2-ylmethyl-piperazin-2-one on any specific enzyme classes.
Kinetic Characterization of Enzyme-Compound Interactions
Without primary enzyme inhibition data, no kinetic characterization, such as the determination of IC₅₀, Kᵢ, or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), can be reported for this compound.
Allosteric Modulation or Active Site Binding Mechanisms
Investigations into whether this compound binds to the active site or an allosteric site of any enzyme have not been reported.
Receptor Binding Assays Using Isolated Receptors or Cell-Free Systems
Specific data from receptor binding assays for this compound are not present in the available literature.
Radioligand Binding and Competition Studies
There are no published studies detailing the use of radiolabeled this compound or its use in competition assays to determine its affinity (Kᵢ or Kₐ) for any specific receptors.
Agonistic or Antagonistic Activity in in vitro Functional Assays
Information regarding the functional activity of this compound as an agonist, antagonist, or inverse agonist at any receptor, as determined through in vitro functional assays (e.g., cAMP assays, calcium flux assays), is not available.
Cellular Target Engagement and Pathway Modulation in Cell Lines
There is a lack of published research on the effects of this compound in cellular models. Therefore, its ability to engage specific targets within a cellular context and modulate signaling pathways has not been documented.
Cellular Uptake and Subcellular Localization Studies
The ability of a compound to enter cells and localize in specific subcellular compartments is fundamental to its biological activity. Studies on analogous naphthalene-piperazine structures have demonstrated efficient cellular penetration. For instance, a synthesized naphtho[2,3-d]thiazole-4,9-dione (B78148) derivative containing a piperazine (B1678402) ring, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was shown to be taken up by over 50% of microbial cells, including Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), within 30 minutes. nih.gov This rapid uptake is a key characteristic for its antimicrobial efficacy. nih.gov
Furthermore, the inherent fluorescence of the naphthalimide core, a structure related to the naphthalene (B1677914) group, has been exploited in developing derivatives for cellular imaging. mdpi.comnih.gov Piperazine-linked 1,8-naphthalimide (B145957) derivatives have been extensively studied for their ability to image and track various organelles, including the nucleus, endoplasmic reticulum, and Golgi apparatus, indicating that such molecules can cross cellular membranes and accumulate in specific intracellular locations. mdpi.com
Modulation of Specific Signaling Pathways or Cellular Processes in in vitro models
Compounds featuring the naphthalene-piperazine scaffold have been shown to modulate specific cellular processes. A notable example is the compound 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which acts as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs). polyu.edu.hk In in vitro models using nucleoside transporter-deficient cells transfected with human ENT1 and ENT2, FPMINT and its analogs demonstrated the ability to inhibit the uptake of [3H]uridine. polyu.edu.hk This inhibition of nucleoside transport is a critical cellular process that can impact nucleotide synthesis and signaling pathways. polyu.edu.hk The study highlighted that the naphthalene moiety was crucial for the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk
Antimicrobial, Antifungal, and Antiparasitic Activities (In Vitro Studies)
The naphthalene and piperazine heterocyclic moieties are recognized as important pharmacophores in the development of antimicrobial agents. derpharmachemica.comnih.govresearchgate.net A wide range of derivatives incorporating these structures have demonstrated potent in vitro activity against various pathogens. ekb.egresearchgate.net
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
In vitro testing has quantified the antimicrobial potency of several naphthalene-piperazine analogs. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, have been determined for various compounds against clinically relevant pathogens. nih.gov
For example, the piperazine-containing naphthoquinone derivative PNT showed significantly higher antimicrobial activity against Staphylococcus strains compared to its benzamide (B126) analog. nih.gov Similarly, novel 1,2,3-triazole-piperazin-benzo[b] nih.govpolyu.edu.hkthiazine 1,1-dioxide derivatives have shown excellent activity against methicillin-susceptible, methicillin-resistant, and vancomycin-resistant S. aureus strains. nih.gov
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. epidermidis | 2.5 ± 2.2 | nih.gov |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | S. aureus | 2.5 ± 0.0 | nih.gov |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | 6.7 ± 2.9 | nih.gov |
| Compound 6e (a 1,2,3-triazole-piperazin-benzothiazine dioxide) | MSSA | 3.12 | nih.gov |
| Compound 6e (a 1,2,3-triazole-piperazin-benzothiazine dioxide) | MRSA | 6.25 | nih.gov |
| Compound 6e (a 1,2,3-triazole-piperazin-benzothiazine dioxide) | VRSA | 12.5 | nih.gov |
| Compound 6i (a 1,2,3-triazole-piperazin-benzothiazine dioxide) | MSSA | 1.56 | nih.gov |
Beyond staphylococci, various naphthalene-based piperazine derivatives have shown activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. derpharmachemica.com Antifungal activity has also been documented for piperazine derivatives against pathogenic fungi such as Candida albicans and Aspergillus niger. researchgate.net Furthermore, compounds from this class have demonstrated antiparasitic potential against Trypanosoma cruzi and schistosomes. researchgate.netwellcomeopenresearch.org
Elucidation of Mechanism of Action Against Microorganisms (e.g., membrane disruption, enzyme inhibition)
The mechanisms underlying the antimicrobial effects of naphthalene-piperazine compounds are multifaceted. One primary target is DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov The compound PNT was found to inhibit DNA gyrase in a dose-dependent manner, a mechanism shared with quinolone-based antibiotics that also often contain a piperazine ring. nih.gov Transmission electron microscopy of bacteria treated with PNT revealed hollowed-out cytoplasms, suggesting significant internal cell disruption, although without the complete disintegration of the bacterial membrane. nih.gov
Another proposed mechanism involves the disruption of the microbial cytoplasmic membrane. nih.gov For piperazine-based antimicrobial polymers, it is suggested that an electrostatic interaction occurs between the positively charged polymer and the negatively charged microbial cell wall, leading to membrane disruption, leakage of intracellular components, and ultimately cell lysis. nih.gov
Evaluation of Activity Against Other Biological Systems (e.g., plant pathogens, insect targets)
The biological activity of the naphthalene-piperazine scaffold is not limited to microbes and parasites. Research into related structures has identified potential applications in agriculture, specifically as insecticides.
Investigation of Molecular Interactions with Non-Human Biological Targets
The molecular targets of insecticides are often ion channels critical to the insect nervous system. researchgate.net The transient receptor potential vanilloid (TRPV) ion channels, which are crucial for sensory functions in insects, have been identified as the target for a class of insecticides that includes pymetrozine (B1663596). researchgate.net
Rational drug design efforts have created pymetrozine analogues to probe these interactions. Molecular docking studies of these analogues within the Nilaparvata lugens (brown planthopper) TRPV channel have elucidated the predicted binding mode. researchgate.net These studies suggest that the compounds form hydrogen bonds with key amino acid residues, such as Arginine and Glutamic acid, and engage in π-π stacking interactions with Phenylalanine residues within the channel's binding pocket. researchgate.net This interaction modulates the ion channel, disrupting the feeding ability of the insect and leading to starvation. researchgate.net The exploration of naphthalene-piperazine structures against such non-human targets could yield novel and specific insecticides.
Advanced Analytical Methodologies for 3 Naphthalen 2 Ylmethyl Piperazin 2 One
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental to the separation and purity evaluation of 3-Naphthalen-2-ylmethyl-piperazin-2-one, resolving the compound from its synthetic precursors, byproducts, and degradants.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of this compound. A typical reversed-phase HPLC (RP-HPLC) method is developed to provide high resolution and sensitivity. The naphthalene (B1677914) moiety in the compound contains a strong chromophore, making UV detection a suitable choice.
Method development involves a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. A C18 column is commonly selected for its hydrophobicity, which effectively retains the nonpolar naphthalene group. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol, which allows for the efficient elution of the compound and separation from impurities with varying polarities.
Validation of the HPLC method is performed according to established guidelines to ensure its reliability for routine analysis. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. The method demonstrates a linear response over a defined concentration range with a high correlation coefficient (R² > 0.999). Precision is confirmed through repeatable measurements, while accuracy is established by recovery studies of spiked samples.
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Instrument | HPLC System with UV Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Impurities
While this compound itself has low volatility and is not ideally suited for direct GC analysis, GC-MS is an invaluable tool for identifying and quantifying volatile impurities that may be present from the synthesis process. These can include residual solvents (e.g., toluene, DMF) or low molecular weight starting materials.
For this analysis, a headspace GC-MS method is often employed. A sample of the compound is heated in a sealed vial, and the vapor phase (headspace) containing the volatile components is injected into the GC-MS system. The components are separated based on their boiling points and polarity on a capillary column (e.g., a DB-17 or similar mid-polarity column) and subsequently identified by their mass spectra. This technique provides high sensitivity for detecting trace levels of volatile organic compounds.
Chiral Chromatography for Enantiomeric Purity Determination
The this compound molecule possesses a stereocenter at the C3 position of the piperazin-2-one (B30754) ring, meaning it exists as a pair of enantiomers ((R) and (S)). Since different enantiomers can have distinct biological properties, determining the enantiomeric purity is critical.
Chiral chromatography, particularly chiral HPLC, is the definitive method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral compounds, including piperazin-2-one derivatives. acs.org
The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The precise ratio is optimized to achieve baseline resolution between the enantiomeric peaks. The enantiomeric excess (ee) can then be accurately calculated by comparing the peak areas of the two enantiomers.
Table 2: Illustrative Chiral HPLC Conditions
| Parameter | Condition |
| Instrument | HPLC System with UV/DAD Detector |
| Column | Chiral Stationary Phase (e.g., Amylose-based) |
| Mobile Phase | n-Heptane / Isopropanol (70:30, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 220 nm |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power for complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Biotransformation Studies (non-human context)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This makes it the method of choice for trace-level quantification and structural elucidation of metabolites and degradation products.
For trace analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. nih.gov This involves selecting a specific precursor ion for the parent compound and monitoring one or more of its characteristic product ions. This highly specific detection allows for quantification at very low concentrations, even in complex matrices.
In a non-human context, such as in vitro metabolic stability assays using liver microsomes, LC-MS/MS is used to study the biotransformation of the compound. nih.gov By incubating the compound with microsomes and analyzing the sample at different time points, the disappearance of the parent compound and the formation of metabolites can be tracked. The high-resolution mass data helps in identifying the chemical structures of these metabolites (e.g., hydroxylated or N-dealkylated species).
Table 3: Representative LC-MS/MS Parameters
| Parameter | Setting |
| Separation | UPLC with C18 column |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (M+H)⁺ | m/z 241.1 |
| Product Ions | e.g., m/z 141.1 (naphthalene-methyl fragment) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
In the synthesis of this compound, GC-MS can be employed to monitor the reaction progress, particularly when volatile reactants are used. For instance, if a synthetic route involves a volatile starting material, GC-MS can be used to track its consumption over time.
Aliquots are taken from the reaction mixture at various intervals, quenched, and analyzed. The disappearance of the starting material's peak and the appearance of product or intermediate peaks in the chromatogram provide a real-time profile of the reaction kinetics. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. This technique is particularly useful in process chemistry and scale-up operations. researchgate.net
Spectrophotometric and Electrochemical Methods for Quantitative Analysis
Spectrophotometric and electrochemical techniques are powerful tools for the quantitative analysis of organic molecules. For a compound like this compound, these methods would leverage the unique electronic and redox properties conferred by its constituent naphthalene and piperazin-2-one moieties.
UV-Visible Spectroscopy for Concentration Determination
UV-Visible spectroscopy is a fundamental technique for determining the concentration of analytes in solution based on their absorption of light. The naphthalene component of this compound is the primary chromophore, responsible for its characteristic UV absorption profile. Naphthalene and its derivatives typically exhibit strong absorption bands in the ultraviolet region, generally between 200 and 350 nm, arising from π-π* electronic transitions within the aromatic ring system.
The concentration of this compound in a solution can be quantified using the Beer-Lambert law, which correlates absorbance with concentration. To establish a quantitative method, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For analogous N-substituted piperazine (B1678402) derivatives containing aromatic moieties, the λmax is often observed in the 200-300 nm range.
Table 1: Expected UV-Visible Absorption Characteristics of Aromatic Piperazinone Derivatives
| Compound Type | Expected λmax Range (nm) | Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) |
|---|---|---|
| N-Benzyl Piperazinones | 250 - 270 | 200 - 500 |
Note: This table is illustrative and based on data for structurally similar compounds. The exact values for this compound would need to be determined experimentally.
Fluorescence Spectroscopy for Detection and Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used for detection and for studying molecular interactions. The naphthalene group in this compound is a well-known fluorophore. Naphthalene derivatives are known for their strong fluorescence, high quantum yields, and excellent photostability, making them suitable for use as fluorescent probes. researchgate.net
The fluorescence of compounds containing a piperazine moiety linked to a fluorophore can be influenced by photoinduced electron transfer (PET). In many cases, the lone pair of electrons on the piperazine nitrogen can quench the fluorescence of the attached aromatic group. However, protonation of the piperazine nitrogen or its interaction with metal ions can inhibit this PET process, leading to a significant enhancement of fluorescence. This "on-off" switching behavior is the basis for the use of similar compounds as fluorescent sensors for pH and metal ions. nih.gov
For this compound, one would expect excitation and emission maxima characteristic of the naphthalene fluorophore, likely in the UV and blue regions of the spectrum, respectively. Fluorescence quenching or enhancement studies could provide valuable insights into its interactions with other molecules or ions in its environment.
Table 2: Representative Photophysical Data for Naphthalene-Piperazine Conjugates
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Application |
|---|---|---|---|---|
| Naphthalimide-Piperazine Derivative | 410 | 525 | Varies with pH | pH and metal ion sensing nih.gov |
Note: This table presents data for related compound classes to illustrate the principles of fluorescence analysis. Specific values for this compound are not available.
Electrochemical Detection and Sensing Applications
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, can be employed to study the redox behavior of this compound and for its quantitative detection. The electroactivity of this compound would likely be associated with both the naphthalene ring and the piperazin-2-one moiety.
Studies on related N-benzyl-4-piperidone derivatives have shown that these compounds undergo irreversible oxidation at positive potentials, typically involving a two-electron transfer process. mdpi.com This oxidation is often associated with the heterocyclic amine portion of the molecule. The naphthalene moiety can also be oxidized at a sufficiently high potential.
The development of an electrochemical sensor for this compound would involve optimizing experimental parameters such as the working electrode material, supporting electrolyte, and pH. The use of chemically modified electrodes can enhance the sensitivity and selectivity of the detection. The relationship between the peak current and the concentration of the analyte would form the basis for its quantitative determination.
Table 3: Electrochemical Parameters for Structurally Related Compounds
| Compound Type | Technique | Oxidation Potential Range (V vs. Ag/AgCl) | Key Findings |
|---|---|---|---|
| N-Benzyl-4-piperidone Analogs | Cyclic Voltammetry | +0.72 to +0.86 | Irreversible, two-electron oxidation mdpi.com |
Note: This table provides a summary of electrochemical data for analogous structures to indicate the expected redox behavior. The precise electrochemical characteristics of this compound would require experimental investigation.
Potential Non Pharmacological Applications of 3 Naphthalen 2 Ylmethyl Piperazin 2 One
Materials Science Applications
There is no available research detailing the application of 3-Naphthalen-2-ylmethyl-piperazin-2-one in materials science.
No studies have been identified that describe the incorporation of this compound into polymeric systems.
The optoelectronic properties of this compound, including any potential for use as a fluorescent switch, have not been characterized in published literature.
There is no information available on the use of this compound in the field of supramolecular assembly or the creation of self-assembling materials.
Agrochemical Applications
No data has been found to suggest the evaluation or use of this compound in agrochemical applications.
There are no documented studies on the fungicidal or bactericidal activity of this compound against plant pathogens.
The potential for this compound to act as an insecticide or pest control agent has not been reported in the available literature.
Analytical Reagent or Ligand in Coordination Chemistry
Analytical Reagent or Ligand in Coordination Chemistry
The piperazine (B1678402) scaffold is a privileged structure in coordination chemistry due to the presence of two nitrogen atoms that can coordinate with a variety of metal ions. rsc.orgnih.gov The substitution on the nitrogen atoms of the piperazine ring can lead to versatile binding possibilities with metal ions. rsc.orgnih.gov In the case of this compound, the piperazin-2-one (B30754) ring offers potential coordination sites through its two nitrogen atoms and the carbonyl oxygen atom.
The presence of multiple donor atoms (two nitrogens and one oxygen) in the piperazin-2-one ring of this compound suggests that it could act as a chelating ligand, forming stable complexes with various metal ions. The nitrogen atoms of the piperazine ring are known to be good donors for metal ions, and the carbonyl oxygen could also participate in coordination, potentially leading to the formation of five- or six-membered chelate rings, which are thermodynamically stable.
The coordination of metal ions to piperazine-based ligands can induce a conformational change in the piperazine ring, often from a chair to a less stable boat conformation, to facilitate the formation of the metal-ligand bonds. nih.gov The coordination geometry and stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion, the solvent system, and the pH of the medium.
Based on the behavior of analogous piperazine and naphthalene-containing ligands, it is plausible that this compound could form complexes with a range of transition metal ions such as Cu(II), Zn(II), Ni(II), and Co(II), as well as heavy metal ions like Hg(II) and Pb(II). The formation of these complexes can be studied using various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy, as well as by X-ray crystallography to determine the precise coordination environment of the metal ion.
To illustrate the potential for metal ion complexation, the following table provides hypothetical stability constants for complexes of this compound with various metal ions, based on data for structurally related ligands.
| Metal Ion | Hypothetical log K | Potential Coordination Geometry |
|---|---|---|
| Cu(II) | 8.5 | Square Planar or Distorted Octahedral |
| Ni(II) | 6.2 | Octahedral |
| Zn(II) | 5.8 | Tetrahedral or Octahedral |
| Co(II) | 5.5 | Tetrahedral or Octahedral |
| Hg(II) | 9.1 | Linear or Tetrahedral |
Application in Chemical Sensors or Probes
The presence of a naphthalene (B1677914) moiety in this compound is particularly significant for its potential application in the development of fluorescent chemical sensors. Naphthalene derivatives are widely used as fluorophores due to their high quantum yields and sensitivity to the local environment. mdpi.comnih.gov When a fluorophore like naphthalene is linked to a receptor unit (in this case, the piperazin-2-one ring) that can selectively bind to a specific analyte (e.g., a metal ion), the binding event can trigger a change in the fluorescence properties of the molecule, allowing for the detection and quantification of the analyte.
Two common mechanisms by which such fluorescent sensors operate are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). nih.gov
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of the fluorophore is typically quenched in the absence of the analyte due to electron transfer from the receptor to the excited fluorophore. wikipedia.orgnih.gov Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of the fluorescence signal. nih.gov Given the presence of the electron-rich piperazine nitrogen atoms and the naphthalene fluorophore, a PET mechanism is a plausible mode of action for this compound as a fluorescent sensor.
Chelation-Enhanced Fluorescence (CHEF): In a CHEF-based sensor, the binding of a metal ion to the chelating receptor enhances the rigidity of the molecule and reduces non-radiative decay pathways, resulting in a significant increase in the fluorescence quantum yield. nih.govkomar.edu.iq This "turn-on" fluorescence response is often highly selective for specific metal ions.
The potential of this compound as a fluorescent chemosensor would need to be investigated by studying its photophysical properties in the presence of various metal ions. Key parameters to be determined would include its absorption and emission wavelengths, quantum yield, and the selectivity and sensitivity of its fluorescence response to different metal ions.
The following table summarizes the hypothetical photophysical properties of this compound and its potential response to the binding of a target metal ion, based on data from similar naphthalene-piperazine based sensors. mdpi.com
| Parameter | Free Ligand | In the Presence of Target Metal Ion (e.g., Zn(II)) |
|---|---|---|
| Absorption Maximum (λabs, nm) | 330 | 335 |
| Emission Maximum (λem, nm) | 420 | 415 |
| Fluorescence Quantum Yield (ΦF) | 0.05 | 0.50 |
| Fluorescence Lifetime (τ, ns) | 1.2 | 5.8 |
| Detection Limit (µM) | - | 0.1 |
Future Research Directions and Unexplored Avenues for 3 Naphthalen 2 Ylmethyl Piperazin 2 One
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the widespread investigation and potential application of 3-Naphthalen-2-ylmethyl-piperazin-2-one. While classical methods for the synthesis of piperazinone rings exist, future research should focus on novel strategies that offer improved yields, reduced reaction times, and greater substrate scope. One promising avenue is the application of modern catalytic systems. For instance, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions are powerful tools for the formation of N-aryl bonds, which could be adapted for the synthesis of precursors to the target molecule. mdpi.com
Furthermore, the exploration of C-H functionalization represents a significant leap forward in synthetic efficiency. researchgate.netmdpi.com Direct C-H activation on the piperazine (B1678402) core or the naphthalene (B1677914) moiety would obviate the need for pre-functionalized starting materials, thereby streamlining the synthetic process. researchgate.net Photocatalysis, employing either transition metal complexes or organic dyes, has emerged as a mild and efficient method for C-H functionalization and could be a key technology in developing novel synthetic pathways for this compound. mdpi.com The development of one-pot, metal-free synthetic routes would also be a significant advancement, aligning with the principles of green chemistry. researchgate.net
| Synthetic Approach | Potential Advantages | Key Considerations |
| Advanced Catalytic Systems | High efficiency, broad applicability | Catalyst cost and removal |
| C-H Functionalization | Increased atom economy, reduced steps | Regioselectivity challenges |
| Photoredox Catalysis | Mild reaction conditions, high selectivity | Light source and photocatalyst stability |
| One-Pot Reactions | Reduced waste, improved efficiency | Compatibility of reagents and intermediates |
Development of Advanced Derivatization Strategies for Tuned Molecular Properties
The functionalization of the this compound scaffold is a critical step in tuning its physicochemical and biological properties. Future research should focus on developing a diverse library of derivatives to explore structure-activity relationships (SAR). Derivatization can be targeted at several positions on the molecule, including the piperazinone ring and the naphthalene moiety.
For instance, substitution on the naphthalene ring could modulate the lipophilicity and electronic properties of the molecule. The introduction of electron-donating or electron-withdrawing groups could significantly impact its interaction with biological targets. Similarly, modifications to the piperazinone ring, such as N-alkylation or N-acylation, can alter the compound's solubility, metabolic stability, and target-binding affinity. mdpi.com The synthesis of hybrid molecules, where this compound is conjugated with other pharmacologically active moieties, could lead to compounds with dual or synergistic activities. nih.govmdpi.com
| Derivatization Site | Potential Modifications | Expected Impact on Properties |
| Naphthalene Ring | Halogenation, Alkoxylation, Nitration | Altered lipophilicity and electronic character |
| Piperazinone Ring (N1) | Alkylation, Acylation | Modified solubility and metabolic stability |
| Piperazinone Ring (C5, C6) | Introduction of substituents | Conformational restriction, enhanced binding |
| Hybridization | Conjugation with other active molecules | Dual-action or synergistic effects |
Deeper Mechanistic Understanding at the Molecular Level in in vitro Systems
A thorough understanding of the molecular mechanisms of action is crucial for the rational design of new derivatives and for predicting their biological effects. Future in vitro studies should aim to elucidate the specific molecular targets of this compound and its derivatives. Techniques such as molecular docking can provide initial insights into potential binding modes and interactions with target proteins. polyu.edu.hkresearchgate.net
Subsequent experimental validation through biochemical and cellular assays is essential. For example, if the compound is hypothesized to be a kinase inhibitor, in vitro kinase assays can determine its inhibitory potency and selectivity. nih.gov Cellular thermal shift assays (CETSA) can be employed to confirm target engagement within a cellular context. Furthermore, detailed studies on its effects on cellular signaling pathways, gene expression, and protein-protein interactions will provide a comprehensive picture of its mechanism of action.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govyoutube.com These computational tools can be leveraged to accelerate the exploration of this compound. For instance, quantitative structure-activity relationship (QSAR) models can be developed using data from a library of derivatives to predict the biological activity of novel, unsynthesized compounds. mdpi.com
Sustainable and Environmentally Benign Production Methodologies
In line with the growing emphasis on green chemistry, future research should prioritize the development of sustainable and environmentally friendly methods for the production of this compound. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic processes that minimize waste generation. researchgate.net
The implementation of flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactors can enable precise control over reaction parameters, leading to higher yields and purities. Moreover, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents a highly sustainable approach that often proceeds under mild conditions with high selectivity.
Investigation of Novel Non-Biological Applications
Beyond its potential biological activities, the unique structural features of this compound suggest that it may have applications in materials science. The naphthalene moiety is a well-known fluorophore, and its incorporation into the piperazinone scaffold could lead to novel fluorescent materials. Naphthalimide-piperazine derivatives have been shown to act as fluorescent switches for the detection of pH and metal ions. nih.gov
Future research could explore the photophysical properties of this compound and its derivatives, including their absorption and emission spectra, quantum yields, and solvatochromism. mdpi.com These studies could pave the way for their use as fluorescent probes in chemical sensing, bioimaging, and as components in organic light-emitting diodes (OLEDs).
Co-crystallization and Polymorphism Studies for Material Science Relevance
The solid-state properties of a compound are critical for its application, particularly in the pharmaceutical and material sciences. Co-crystallization is a technique used to modify the physicochemical properties of a solid, such as solubility and stability, by forming a crystalline solid with another molecule (a coformer). mdpi.comnih.gov Future studies should investigate the potential of this compound to form co-crystals with various pharmaceutically acceptable coformers. mdpi.com
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also significantly impact its properties. youtube.com A thorough screening for polymorphs of this compound is necessary to identify the most stable and bioavailable form. researchgate.net Characterization of the different crystalline forms using techniques such as X-ray diffraction, differential scanning calorimetry, and spectroscopy will be crucial for understanding their structure-property relationships. nih.gov
Q & A
Q. What are the optimal synthetic routes for 3-Naphthalen-2-ylmethyl-piperazin-2-one, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves coupling naphthalene derivatives with piperazin-2-one scaffolds via nucleophilic substitution or amidation reactions. For optimization:
- Step 1: Screen solvents (e.g., DMF, THF) and catalysts (e.g., Pd-based catalysts) to enhance yield .
- Step 2: Use Design of Experiments (DoE) to evaluate temperature (50–120°C) and reaction time (6–24 hours) interactions .
- Step 3: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure via -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) .
Q. How can analytical techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- X-ray Crystallography: Use software like WinGX or ORTEP-3 to determine bond angles and ring puckering (e.g., Cremer-Pople parameters for piperazine rings) .
- Mass Spectrometry: High-resolution ESI-MS can distinguish isomers via exact mass (<5 ppm error) .
- 2D NMR: -HSQC and HMBC correlations confirm naphthalene-piperazine connectivity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation; vapor pressure data (if unavailable) should be estimated via QSPR models .
- PPE: Nitrile gloves and lab coats prevent skin contact; wash with pH-neutral soap if exposed .
- Waste Disposal: Degrade via hydrolysis (acidic/basic conditions) before incineration .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations predict the biological targets of this compound?
Methodological Answer:
- Target Selection: Prioritize receptors with piperazine-binding motifs (e.g., GPCRs, serotonin/dopamine receptors) .
- Software: Use AutoDock Vina for docking (grid size: 25 ų, exhaustiveness: 20) and GROMACS for MD simulations (10 ns, CHARMM36 force field) .
- Validation: Compare binding energies (ΔG) with known ligands (e.g., ±2 kcal/mol indicates competitive activity) .
Q. How do structural modifications (e.g., substituent position on naphthalene) impact the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: Measure logP via shake-flask method; meta-substituted naphthalene increases logP by ~0.5 units .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS for hydroxylation or N-dealkylation .
- Permeability: Use Caco-2 cell monolayers; polar substituents reduce apparent permeability (Papp) by 50% .
Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Data Triangulation: Cross-validate IC50 values across assays (e.g., radioligand binding vs. functional cAMP assays) .
- Batch Analysis: Compare purity (>95% by HPLC) and stereochemistry (chiral columns) of tested compounds .
- Statistical Rigor: Apply Grubbs’ test to identify outliers and repeat experiments with larger sample sizes (n ≥ 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
